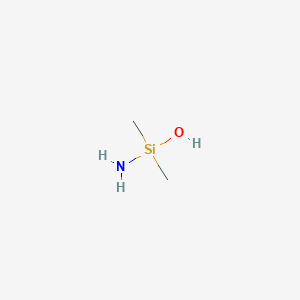
Amino(dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(dimethyl)silanol is an organosilicon compound characterized by the presence of an amino group and two methyl groups attached to a silicon atom, which is also bonded to a hydroxyl group. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethylaminosilane precursors. For instance, tris(dimethylamino)silane can be hydrolyzed under controlled conditions to yield this compound. The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the polycondensation of oligomeric siloxanediols. This process is carried out in a batch reactor under reduced pressure to remove volatile compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amino(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols with higher oxidation states, while substitution reactions can produce a variety of amino-substituted silanes .
Scientific Research Applications
Amino(dimethyl)silanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which amino(dimethyl)silanol exerts its effects involves its ability to form stable bonds with various substrates. The amino group can interact with different molecular targets, facilitating the modification of surfaces and the formation of new compounds. The silicon-oxygen bond in the compound provides stability and reactivity, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an amino group and is used for surface modification of metal oxide nanoparticles.
Dimethylsilanediol: Another similar compound, which has two hydroxyl groups attached to the silicon atom, making it different in terms of reactivity and applications.
Uniqueness
Amino(dimethyl)silanol is unique due to its specific combination of an amino group and two methyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not found in other similar compounds .
Properties
CAS No. |
773015-13-7 |
|---|---|
Molecular Formula |
C2H9NOSi |
Molecular Weight |
91.18 g/mol |
IUPAC Name |
(amino-hydroxy-methylsilyl)methane |
InChI |
InChI=1S/C2H9NOSi/c1-5(2,3)4/h4H,3H2,1-2H3 |
InChI Key |
DAUXGBNWCNJACU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















